molecular formula C6H12ClN3O4S B1221732 Cystemustine CAS No. 79955-36-5

Cystemustine

Cat. No.: B1221732
CAS No.: 79955-36-5
M. Wt: 257.70 g/mol
InChI Key: IUOVOJHLRFQQNS-UHFFFAOYSA-N
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Description

Cystemustine, chemically known as N′-(2-chloroethyl)-N-(2-(methylsulfonyl)-ethyl)-N′-nitrosourea, is a chloroethylnitrosourea compound. It has been primarily used in the treatment of melanoma, a type of skin cancer. The compound’s main antitumor effect is attributed to its ability to cause DNA damage in malignant melanocytes, leading to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cystemustine involves several steps:

    Reaction of 4-nitrophenol with 2-chloroethyl isocyanate: This reaction occurs in pyridine, leading to the formation of an activated carbamate.

    Nitrosation: The activated carbamate is then nitrosated using nitrosyl chloride in pyridine at -20°C to yield 4-nitrophenyl N-(2-chloroethyl)-N-nitrosocarbamate.

    Reaction with 2-(methylthio)ethylamine: This step occurs in tetrahydrofuran at ordinary temperature, producing the sulfur urea.

    Oxidation: The sulfur urea is oxidized to the sulfonyl compound using hydrogen peroxide in formic acid at 50°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high solubility and stability in aqueous solutions. The compound’s production is optimized for good diffusion through the blood-brain barrier and into tumor cells .

Types of Reactions:

    Oxidation: this compound undergoes oxidation reactions, particularly during its synthesis when sulfur urea is oxidized to the sulfonyl compound.

    Substitution: The compound can participate in substitution reactions, such as the initial reaction of 4-nitrophenol with 2-chloroethyl isocyanate.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cystemustine has been extensively studied for its antitumor properties. It has shown significant efficacy in treating melanoma by causing DNA damage in malignant cells. Additionally, it has been used in the treatment of high-grade brain tumors, such as gliomas .

In scientific research, this compound has been used to study:

Mechanism of Action

Cystemustine exerts its effects primarily through DNA damage. It causes interstrand DNA cross-linking, particularly involving O6-chloroethylguanine, leading to the inhibition of DNA replication and cell death. Additionally, this compound induces other effects on tumor cells, such as changes in cell morphology, pigmentation, and phospholipid metabolism .

Comparison with Similar Compounds

Cystemustine belongs to the class of chloroethylnitrosoureas, which are known for their cytotoxic properties. Similar compounds include:

    Carmustine (BCNU): Another chloroethylnitrosourea used in the treatment of brain tumors.

    Lomustine (CCNU): Used for treating Hodgkin’s lymphoma and brain tumors.

    Fotemustine: Used in the treatment of metastatic melanoma.

Uniqueness of this compound: this compound is unique due to its high solubility and stability in aqueous solutions, as well as its ability to penetrate the blood-brain barrier effectively. It also induces redifferentiation of primary tumors and provides protection against secondary tumor growth, which is not commonly observed with other chloroethylnitrosoureas .

Properties

CAS No.

79955-36-5

Molecular Formula

C6H12ClN3O4S

Molecular Weight

257.70 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(2-methylsulfonylethyl)-1-nitrosourea

InChI

InChI=1S/C6H12ClN3O4S/c1-15(13,14)5-3-8-6(11)10(9-12)4-2-7/h2-5H2,1H3,(H,8,11)

InChI Key

IUOVOJHLRFQQNS-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CCNC(=O)N(CCCl)N=O

Canonical SMILES

CS(=O)(=O)CCNC(=O)N(CCCl)N=O

79955-36-5

Synonyms

CMSO2EN2
cystemustine
N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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